molecular formula C7H12N2O2 B12311495 methyl (2R)-2-(2-cyanoethylamino)propanoate

methyl (2R)-2-(2-cyanoethylamino)propanoate

Cat. No.: B12311495
M. Wt: 156.18 g/mol
InChI Key: FXYBNKHRGLRMMP-UHFFFAOYSA-N
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Description

Methyl (2R)-2-(2-cyanoethylamino)propanoate is an organic compound with a complex structure that includes a cyano group and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-cyanoethylamino)propanoate typically involves the reaction of a suitable ester with a cyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-cyanoethylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl (2R)-2-(2-cyanoethylamino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-cyanoethylamino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(2-aminoethylamino)propanoate
  • Methyl (2R)-2-(2-hydroxyethylamino)propanoate
  • Methyl (2R)-2-(2-methoxyethylamino)propanoate

Uniqueness

Methyl (2R)-2-(2-cyanoethylamino)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The cyano group can participate in a wider range of chemical reactions, making this compound versatile for various applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-(2-cyanoethylamino)propanoate

InChI

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3

InChI Key

FXYBNKHRGLRMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NCCC#N

Origin of Product

United States

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